molecular formula C48H76O19 B1254901 Elatoside I

Elatoside I

Cat. No. B1254901
M. Wt: 957.1 g/mol
InChI Key: YDZWHGJRWMQCDP-DSGJZSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elatoside I is a natural product found in Aralia elata with data available.

Scientific Research Applications

Cardioprotective Properties

Elatoside I has demonstrated cardioprotective properties. In isolated rat hearts subjected to ischaemia/reperfusion (I/R), Elatoside C (a compound closely related to Elatoside I) significantly attenuated cardiac dysfunction and oxidative stress. It also prevented mitochondrial dysfunction, including the inhibition of mitochondrial ROS production, mitochondrial permeability transition pore opening, and cytochrome c release, while improving calcium handling during I/R (Wang et al., 2015). Another study on H9c2 cardiomyocytes showed that Elatoside C reduced endoplasmic reticulum stress-associated apoptosis markers, suggesting its protective effect against hypoxia/reoxygenation-induced cardiomyocyte injury (Wang et al., 2014).

Hypoglycemic Activity

Elatosides, including Elatoside I, have been found to exhibit hypoglycemic activity. A study identified several new saponins, including Elatoside I, from the young shoot of Aralia elata, which showed potent hypoglycemic activity in the oral glucose tolerance test in rats (Yoshikawa et al., 1995).

Anti-Inflammatory Properties

Elatoside I and related compounds have shown potential anti-inflammatory properties. For instance, Elatoside F inhibited lipopolysaccharide-induced nitric oxide production and nuclear factor κB activation in a dose-dependent manner (Lee et al., 2009).

Autophagy Induction in Endothelial Cells

Elatoside C has been shown to protect against oxidized low-density lipoprotein (ox-LDL)-induced endothelial cell injury by inducing autophagy via increasing FoxO1 expression level. This suggests potential applications in treating atherosclerosis (Luo et al., 2017).

Potential in Treating Leishmaniasis

Elatol, a compound related to Elatoside I, showed potent antiproliferative activity against Leishmania amazonensis, indicating potential for developing new anti-leishmanial chemotherapies (dos Santos et al., 2010).

properties

Product Name

Elatoside I

Molecular Formula

C48H76O19

Molecular Weight

957.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61)/t22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,39-,40-,41+,45-,46+,47+,48-/m0/s1

InChI Key

YDZWHGJRWMQCDP-DSGJZSDQSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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